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molecular formula C13H18O2 B018104 3-(4-tert-Butyl-phenyl)-propionic acid CAS No. 1208-64-6

3-(4-tert-Butyl-phenyl)-propionic acid

Cat. No. B018104
M. Wt: 206.28 g/mol
InChI Key: BNJYANVQFVSYEK-UHFFFAOYSA-N
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Patent
US05128448

Procedure details

A stirring solution of (E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoic acid phenylmethyl ester (2.04 g, 6.93 mmol) in 136 mL of abs. EtOH in the presence of 377 mg of 10% Pd/C was hydrogenated at room temperature at atmospheric pressure. After removing the catalyst by filtration through a pad of celite, the filtrate was concentrated to give 4-(1,1-dimethylethyl)benzenepropanoic acid, (1.39 g, 6.74 mmol) in 97% yield, m.p. 110°-113° C.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
377 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9](=[O:22])/[CH:10]=[CH:11]/[C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)C=CC=CC=1>[Pd].CCO>[CH3:21][C:18]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][C:9]([OH:22])=[O:8])=[CH:17][CH:16]=1)([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC(\C=C\C1=CC=C(C=C1)C(C)(C)C)=O
Step Two
Name
Quantity
377 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.74 mmol
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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